molecular formula C23H22N4O4S B2593246 benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate CAS No. 333420-16-9

benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

Cat. No.: B2593246
CAS No.: 333420-16-9
M. Wt: 450.51
InChI Key: DAXMUKNQOXASLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a xanthine-derived compound characterized by a purine-2,6-dione core substituted with a 3-methylbenzyl group at position 7 and a benzyl sulfanyl acetate ester at position 6.

The benzyl ester group at the sulfanylacetate moiety may serve as a prodrug strategy, as esterase-mediated hydrolysis could release the active thiolate species in vivo.

Properties

IUPAC Name

benzyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-15-7-6-10-17(11-15)12-27-19-20(26(2)22(30)25-21(19)29)24-23(27)32-14-18(28)31-13-16-8-4-3-5-9-16/h3-11H,12-14H2,1-2H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXMUKNQOXASLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)OCC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves several steps, typically starting with the preparation of the purine core. The synthetic route generally includes:

Chemical Reactions Analysis

Benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

Benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural substrates of enzymes, allowing the compound to inhibit or modulate enzyme activity. The sulfanyl acetate moiety may also participate in binding interactions, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Chain Length and Lipophilicity : The octyl chain in the compound from increases hydrophobicity, which might enhance tissue retention but reduce solubility.

Modifications at Position 8: Ester and Sulfanyl Groups

The sulfanylacetate ester at position 8 is a critical functional handle. Comparisons include:

Compound Name Molecular Formula Molecular Weight Ester Group Key Data
Target Compound C₂₃H₂₂N₄O₄S 450.51 g/mol Benzyl ester Inferred stability similar to .
Methyl [(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate C₁₆H₁₆N₄O₄S 360.39 g/mol Methyl ester ChemSpider ID: 855746; Lower molecular weight suggests higher volatility.
PEG-1500/2000 Conjugates Variable 915–2325 g/mol PEG-linked benzyl MALDI-MS confirmed purity; PEGylation enhances solubility for drug delivery.

Key Observations :

  • Ester Hydrolysis Kinetics : Benzyl esters (target compound, ) are typically more resistant to hydrolysis than methyl esters , which could prolong in vivo half-life.

Biological Activity

Benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound that belongs to the purine derivative class. Its unique structure suggests potential biological activities that warrant detailed examination. This article reviews the biological activity of this compound based on existing research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl group attached to a sulfanylacetate moiety linked to a modified purine structure. The molecular formula is C17H20N4O4SC_{17}H_{20}N_4O_4S, and its structure can be represented as follows:

Benzyl {[3methyl7(3methylbenzyl)2,6dioxo2,3,6,7tetrahydro1Hpurin8yl]sulfanylacetate}\text{Benzyl }\{[3-\text{methyl}-7-(3-\text{methylbenzyl})-2,6-\text{dioxo}-2,3,6,7-\text{tetrahydro}-1H-\text{purin}-8-\text{yl}]\text{sulfanyl}\text{acetate}\}

This compound's synthesis typically involves several steps requiring specific solvents and catalysts to optimize yield and purity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds in the purine class. For instance, N'-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) indicates that modifications in the benzyl group can enhance efficacy against seizures. The effective dose (ED50) for these compounds ranges from 13 to 21 mg/kg, surpassing traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) in some cases .

Enzyme Inhibition

Benzyl derivatives often exhibit enzyme inhibitory properties. For example, compounds with similar structures have been evaluated for their ability to inhibit various enzymes involved in metabolic pathways. The mechanism of action typically involves binding to active sites of target enzymes, thereby altering their activity. Experimental data suggest that this compound may inhibit key enzymes in nucleotide metabolism.

Study on Cell Viability

In vitro assays measuring cell viability have been conducted using various cancer cell lines. The results indicate that the compound exhibits cytotoxic effects at certain concentrations. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-725Cell cycle arrest
A54920Inhibition of proliferation

These findings suggest a potential role for this compound in cancer therapy by targeting specific pathways involved in cell growth and survival.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of purine derivatives. Preliminary studies indicate that this compound demonstrates moderate antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli>128

These results indicate that further exploration into its potential as an antimicrobial agent is warranted.

Conclusion and Future Directions

This compound represents a promising candidate for further research due to its diverse biological activities. Its potential applications in treating neurological disorders and infections highlight the need for continued investigation into its mechanisms of action and therapeutic efficacy.

Future studies should focus on:

  • Detailed SAR analysis to optimize potency and selectivity.
  • In vivo studies to assess pharmacokinetics and toxicity profiles.
  • Exploration of combination therapies with existing drugs to enhance efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.